molecular formula C22H25N3O3 B2929734 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea CAS No. 1351615-38-7

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea

Numéro de catalogue: B2929734
Numéro CAS: 1351615-38-7
Poids moléculaire: 379.46
Clé InChI: XVTHRJALWUPPCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • The butynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and a copper co-catalyst.
  • Typical conditions involve the use of an alkyne and an aryl halide in the presence of a base such as triethylamine.
  • Urea Formation:

    • The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
    • This step is usually carried out under mild conditions to avoid decomposition of sensitive functional groups.
  • Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of scaling up laboratory procedures apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of intermediates through efficient purification techniques.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
      • Common oxidizing agents include potassium permanganate and chromium trioxide.
    • Reduction:

      • Reduction can occur at the urea group or the alkyne linker, potentially yielding amine or alkane derivatives.
      • Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
    • Substitution:

      • The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
      • Reagents like nitric acid or halogens in the presence of a Lewis acid catalyst are commonly used.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide.

      Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

      Substitution: Nitric acid, halogens with Lewis acid catalysts.

    Major Products:

    • Oxidation products include isoquinoline derivatives.
    • Reduction products include amine or alkane derivatives.
    • Substitution products vary depending on the substituent introduced.

    Méthodes De Préparation

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea typically involves multiple steps:

    • Formation of the Dihydroisoquinoline Core:

      • Starting from a suitable aromatic precursor, the dihydroisoquinoline core can be synthesized through Pictet-Spengler cyclization.
      • Reaction conditions often include acidic catalysts and moderate temperatures to facilitate ring closure.

    Applications De Recherche Scientifique

    Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Serves as a ligand in coordination chemistry.

    Biology:

    • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
    • Studied for its interactions with biological macromolecules.

    Medicine:

    • Potential therapeutic agent due to its structural similarity to known pharmacophores.
    • Explored for its activity against specific biological targets.

    Industry:

    • May be used in the development of new materials with specific properties.
    • Potential applications in the synthesis of specialty chemicals.

    Mécanisme D'action

    The mechanism of action of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets:

      Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, potentially inhibiting or modulating their activity.

      Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific interactions with biological molecules.

    Comparaison Avec Des Composés Similaires

      1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea: can be compared to other urea derivatives and dihydroisoquinoline-containing compounds.

    • Examples include This compound analogs with different substituents on the aromatic rings or variations in the linker structure.

    Uniqueness:

    • The combination of a dihydroisoquinoline moiety, a butynyl linker, and a dimethoxyphenyl urea group makes this compound unique.
    • Its structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Propriétés

    IUPAC Name

    1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(2,4-dimethoxyphenyl)urea
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H25N3O3/c1-27-19-9-10-20(21(15-19)28-2)24-22(26)23-12-5-6-13-25-14-11-17-7-3-4-8-18(17)16-25/h3-4,7-10,15H,11-14,16H2,1-2H3,(H2,23,24,26)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XVTHRJALWUPPCG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H25N3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    379.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.